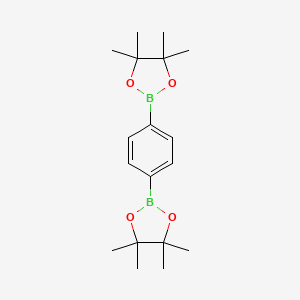

1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-9-11-14(12-10-13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJCDDLTVQJPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)B3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442257 | |

| Record name | 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99770-93-1 | |

| Record name | 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Phenyldiboronic acid, bis(pinacol) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Benzenediboronic Acid Bis(pinacol) Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 1,4-Benzenediboronic acid bis(pinacol) ester, a key building block in organic synthesis, materials science, and pharmaceutical development. The document details the prevalent Miyaura borylation and direct esterification methods, offering step-by-step experimental protocols, quantitative data, and mechanistic insights.

Introduction

1,4-Benzenediboronic acid bis(pinacol) ester, also known as 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, is a versatile difunctional organoboron compound. Its utility stems from its stability and capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reactivity has led to its widespread use in the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and complex pharmaceutical intermediates. This guide focuses on the most common and effective laboratory-scale syntheses of this important reagent.

Synthetic Methodologies

Two principal synthetic strategies are employed for the preparation of 1,4-Benzenediboronic acid bis(pinacol) ester: the Miyaura borylation of 1,4-dihalobenzenes and the direct esterification of 1,4-benzenediboronic acid. A third, emerging method involving iridium-catalyzed C-H borylation is also discussed.

Miyaura Borylation of 1,4-Dihalobenzenes

The Miyaura borylation is a robust and widely used method for the synthesis of arylboronic esters from aryl halides.[1][2] The reaction involves the palladium-catalyzed cross-coupling of a dihaloarene with bis(pinacolato)diboron (B₂pin₂) in the presence of a base.

Reaction Scheme:

Where Ph = 1,4-phenylene and pin = pinacolato

Quantitative Data Summary:

| Starting Material | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1,4-Dibromobenzene | Pd(dppf)Cl₂ (3) | KOAc (3) | Dioxane | 80 | 18 | ~90 | [3] |

| 1,4-Diiodobenzene | Pd(dppf)Cl₂ (3) | KOAc (3) | DMSO | 80 | 12 | High | [2] |

| 1,4-Dichlorobenzene | Pd(PCy₃)₂ (3) | KOAc (3) | Dioxane | 100 | 24 | Moderate | [4] |

Experimental Protocol: Miyaura Borylation of 1,4-Dibromobenzene

This protocol is a representative example of the Miyaura borylation for the synthesis of 1,4-Benzenediboronic acid bis(pinacol) ester.

Materials:

-

1,4-Dibromobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1,4-dibromobenzene (1.0 mmol), bis(pinacolato)diboron (2.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 3 mol%), and anhydrous potassium acetate (3.0 mmol).

-

Add anhydrous 1,4-dioxane (10 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 18 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system such as n-hexane/chloroform to afford the desired product as a white crystalline solid.[5][6]

Purification and Characterization:

-

Purification: The crude product can be purified by recrystallization from solvents like n-hexane/chloroform or by column chromatography on silica gel.[5][7]

-

Characterization:

-

¹H NMR (CDCl₃): δ 7.81 (s, 4H), 1.36 (s, 24H).[5]

-

¹³C NMR (CDCl₃): δ 134.5, 84.0, 25.0.

-

Mass Spectrometry (EI): m/z = 330.2 [M]⁺.

-

Direct Esterification of 1,4-Benzenediboronic Acid

An alternative route involves the direct esterification of 1,4-benzenediboronic acid with pinacol.[5] This method is advantageous if the diboronic acid is readily available.

Reaction Scheme:

Quantitative Data Summary:

| Starting Material | Reagent (equiv) | Solvent | Conditions | Time (h) | Yield (%) | Reference |

| 1,4-Benzenediboronic acid | Pinacol (2.0) | Dichloromethane | Reflux with Dean-Stark trap | 12 | 80 | [5] |

Experimental Protocol: Direct Esterification

Materials:

-

1,4-Benzenediboronic acid

-

Pinacol

-

Dichloromethane (DCM), dry

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Standard reflux glassware

Procedure:

-

In a two-neck round-bottom flask equipped with a magnetic stirring bar and a Dean-Stark apparatus, combine 1,4-benzenediboronic acid (12.07 mmol) and pinacol (24.20 mmol).

-

Add dry dichloromethane (100 mL) under an inert atmosphere.

-

Reflux the resulting solution for 12 hours. Water is collected in the Dean-Stark trap.

-

After completion of the reaction, cool the mixture to room temperature.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from n-hexane/chloroform to obtain pure 1,4-Benzenediboronic acid bis(pinacol) ester as a white crystalline solid.[5]

Iridium-Catalyzed C-H Borylation of Benzene

A more recent and atom-economical approach is the direct C-H borylation of benzene. This method, typically catalyzed by iridium complexes, can directly convert C-H bonds to C-B bonds.[8][9] While highly promising, achieving selective para-diborylation of benzene in a single step is an ongoing area of research. The regioselectivity is often controlled by the steric and electronic properties of the catalyst and any directing groups on the substrate.[8]

Conceptual Reaction Scheme:

Currently, detailed protocols for the high-yield, one-pot synthesis of the para-diborylated product from unsubstituted benzene are not as established as the Miyaura borylation. Research has largely focused on the para-selective monoborylation of substituted benzenes.[8][9]

Mechanistic Insights and Visualizations

Miyaura Borylation Catalytic Cycle

The mechanism of the Miyaura borylation is generally accepted to proceed through a palladium(0)/palladium(II) catalytic cycle.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Synthesis Workflow Comparison

The following diagram illustrates the logical flow of the two primary synthetic routes.

Caption: Comparison of the Miyaura borylation and direct esterification workflows.

Conclusion

The synthesis of 1,4-Benzenediboronic acid bis(pinacol) ester is well-established, with the Miyaura borylation of 1,4-dihalobenzenes being the most common and versatile method. This approach offers high yields and tolerates a wide range of functional groups. The direct esterification of 1,4-benzenediboronic acid provides a straightforward alternative when the starting diacid is available. While iridium-catalyzed C-H borylation represents a cutting-edge, atom-economical strategy, its application for the direct synthesis of the title compound from benzene is still under development. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this key building block for a variety of applications in research and development.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. para-C-H Borylation of Benzene Derivatives by a Bulky Iridium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of 1,4-Bis(pinacolato)diboronbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-bis(pinacolato)diboronbenzene. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes key physical data, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant reaction pathways.

Core Physical Properties

1,4-Bis(pinacolato)diboronbenzene, also known as 1,4-benzenediboronic acid bis(pinacol) ester, is a white to off-white crystalline solid.[1] It is a key intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₈B₂O₄ | [2][3] |

| Molecular Weight | 330.03 g/mol | [3] |

| Melting Point | 241-245 °C | [2][4] |

| Boiling Point | 416.3 °C at 760 mmHg | [2][4] |

| Density | 1.0 ± 0.1 g/cm³ | [2][4] |

| Appearance | White to off-white powder or crystals | [1] |

| Flash Point | 205.6 ± 24.0 °C | [2][4] |

Solubility: While specific quantitative data is limited, 1,4-bis(pinacolato)diboronbenzene is generally soluble in common organic solvents such as toluene.[5] Its precursor, bis(pinacolato)diboron, is soluble in tetrahydrofuran, dichloromethane, toluene, hexane, and heptane, and insoluble in water.[6][7]

Experimental Protocols

Synthesis of 1,4-Bis(pinacolato)diboronbenzene via Miyaura Borylation

A common method for the synthesis of arylboronic esters is the Miyaura borylation reaction.[8][9] This involves the palladium-catalyzed cross-coupling of a dihaloarene with bis(pinacolato)diboron.

Materials:

-

1,4-Dihalobenzene (e.g., 1,4-dibromobenzene or 1,4-diiodobenzene)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Base (e.g., potassium acetate (KOAc), sodium carbonate)[5][11]

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMSO)[5][11][12]

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 1,4-dihalobenzene, bis(pinacolato)diboron, palladium catalyst, and base.[12]

-

Evacuate and backfill the flask with the inert gas three times.[12]

-

Add the anhydrous solvent via syringe.[12]

-

Heat the reaction mixture with stirring for the required time (typically several hours) and at the appropriate temperature (e.g., 80-135 °C).[5][12]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).[12]

-

Upon completion, cool the reaction mixture to room temperature.[12]

-

The work-up procedure typically involves pouring the reaction mixture into water to precipitate the product. The precipitate is then collected by vacuum filtration and washed with water and other suitable solvents like methanol.[5]

-

The crude product can be further purified by recrystallization or column chromatography.[5][12]

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation of 1,4-bis(pinacolato)diboronbenzene.

¹H NMR (in CDCl₃):

-

δ 7.80 (s, 4H): This singlet corresponds to the four aromatic protons on the central benzene ring.[13]

-

δ 1.35 (s, 24H): This singlet represents the twenty-four equivalent protons of the eight methyl groups on the two pinacolato ligands.[13]

¹³C NMR (in CDCl₃):

-

δ 133.87: Aromatic carbons.[13]

-

δ 83.83: Quaternary carbons of the pinacolato ligands attached to oxygen.[13]

-

δ 24.87: Methyl carbons of the pinacolato ligands.[13] Note: The carbon atoms attached to the boron atoms are often not observed due to quadrupolar relaxation.[13]

Reaction Pathways and Experimental Workflows

The synthesis and subsequent reactions of 1,4-bis(pinacolato)diboronbenzene are crucial in the development of new organic materials and pharmaceutical compounds. Below are graphical representations of these processes.

Caption: Synthetic pathway for 1,4-bis(pinacolato)diboronbenzene via Miyaura Borylation.

Caption: Suzuki-Miyaura cross-coupling reaction utilizing 1,4-bis(pinacolato)diboronbenzene.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. CN105503925A - Activation method of bis(pinacolato)diborane and application thereof - Google Patents [patents.google.com]

- 7. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is a key bifunctional organoboron compound widely utilized in organic synthesis. Its structure, featuring a central benzene ring symmetrically substituted with two pinacolborane moieties at the para positions, makes it an invaluable building block in the construction of complex organic molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science.

The pinacolborane groups offer remarkable stability to air and moisture compared to the corresponding boronic acids, facilitating easier handling, purification, and storage. These groups serve as versatile synthons for the introduction of the 1,4-phenylene unit into a wide array of molecular architectures.

Molecular Structure and Properties

The fundamental structure of this compound consists of a planar benzene ring connected to two bulky, non-planar 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) rings through carbon-boron bonds.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₈B₂O₄[1] |

| Molecular Weight | 330.04 g/mol [1] |

| CAS Number | 99770-93-1[1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 241-245 °C[1] |

| Boiling Point | 416.3 °C at 760 mmHg[1] |

| Density | 1.0 ± 0.1 g/cm³[1] |

| Solubility | Soluble in organic solvents such as THF, dioxane, and toluene. |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.83 (s, 4H, Ar-H), 1.35 (s, 24H, -CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 134.5 (Ar-C), 83.9 (B-O-C), 24.9 (-CH₃) |

Crystal Structure

The solid-state structure of this compound has been determined by X-ray crystallography. The Cambridge Crystallographic Data Centre (CCDC) contains the crystal structure under the deposition number 793266.[2] The crystal structure reveals the relative orientations of the benzene and dioxaborolane rings.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the palladium-catalyzed cross-coupling reaction between a dihalogenated benzene and bis(pinacolato)diboron.

Reaction Scheme:

Materials:

-

1,4-Dibromobenzene

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-dibromobenzene (1.0 eq), bis(pinacolato)diboron (2.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound as a white crystalline solid.

Applications in Organic Synthesis

The primary application of this compound is as a bifunctional building block in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is valued for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its reagents.

Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

References

An In-Depth Technical Guide to 1,4-Benzenediboronic Acid Bis(pinacol) ester (CAS No. 99770-93-1) for Advanced Research and Development

This guide provides a comprehensive technical overview of 1,4-Benzenediboronic acid bis(pinacol) ester, a pivotal reagent in modern organic synthesis and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and multifaceted applications of this versatile building block, with a focus on practical, field-proven insights.

Core Chemical Identity and Properties

1,4-Benzenediboronic acid bis(pinacol) ester, also known by its synonym 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, is a key bifunctional organoboron compound.[1][2] Its rigid phenylene core functionalized with two pinacolborane moieties makes it an invaluable linker in the construction of complex molecular architectures.[1][3] The pinacol ester groups enhance the stability of the boronic acid functionalities, rendering the compound resistant to premature degradation and facilitating its handling and storage under standard laboratory conditions.[1]

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,4-Benzenediboronic Acid Bis(pinacol) ester

| Property | Value |

| CAS Number | 99770-93-1 |

| Molecular Formula | C₁₈H₂₈B₂O₄[1][4] |

| Molecular Weight | 330.04 g/mol [1][4] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 241-245 °C[1][4] |

| Solubility | Soluble in toluene and other common organic solvents.[4] |

| Storage | Store at room temperature in a dry, dark place.[4] |

Synthesis and Characterization

The synthesis of 1,4-Benzenediboronic acid bis(pinacol) ester is typically achieved through the reaction of 1,4-benzenediboronic acid with pinacol.[3] The reaction is usually carried out in a suitable solvent with azeotropic removal of water to drive the esterification to completion.

Spectroscopic Characterization

The structural integrity of the compound can be readily verified using standard spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 7.81 (s, 4H, Ar-H), 1.36 (s, 24H, -C(CH₃)₂)[3]

-

¹³C NMR (100 MHz, CDCl₃): Key signals are expected for the aromatic carbons and the methyl and quaternary carbons of the pinacol groups.

-

FT-IR: Characteristic peaks for B-O and aromatic C-H stretching are typically observed.

The Cornerstone of Carbon-Carbon Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 1,4-Benzenediboronic acid bis(pinacol) ester lies in its role as a monomer in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6] This powerful carbon-carbon bond-forming reaction is fundamental to the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials.[1][6] The bifunctional nature of this reagent allows for its use in step-growth polymerization, leading to the formation of conjugated polymers.[5]

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a base is crucial for the activation of the boronic ester, facilitating the transmetalation step.

Below is a diagram illustrating the catalytic cycle for the polymerization of 1,4-Benzenediboronic acid bis(pinacol) ester with a dihaloaromatic comonomer.

Figure 1: Catalytic cycle of Suzuki-Miyaura polycondensation.

Applications in Materials Science: Engineering the Future of Electronics

The rigid, conjugated backbone that can be formed using 1,4-Benzenediboronic acid bis(pinacol) ester makes it a prime candidate for the synthesis of advanced materials for organic electronics.

Organic Light-Emitting Diodes (OLEDs)

This monomer is used to create polymers that serve as the emissive or charge-transporting layers in OLED devices.[5] The resulting polymers often exhibit high thermal stability and desirable photophysical properties, leading to efficient and durable blue OLEDs, polymeric light-emitting diodes (PLEDs), and white LEDs.[5]

Polymer Solar Cells

In the realm of renewable energy, this compound is a key building block for the synthesis of donor-acceptor copolymers used in the active layer of polymer solar cells.[5] The ability to precisely tune the electronic properties of the resulting polymers through comonomer selection allows for the optimization of light absorption and charge separation, leading to higher power conversion efficiencies.

Field-Effect Transistors and Photovoltaic Cells

The electronic properties of polymers derived from this monomer also make them suitable for applications in field-effect transistors and other photovoltaic devices, contributing to advancements in flexible and printable electronics.[5]

Emerging Roles in Drug Development and Life Sciences

While the primary applications of 1,4-Benzenediboronic acid bis(pinacol) ester have been in materials science, its utility in the synthesis of complex organic molecules extends to the pharmaceutical and life sciences sectors.

Synthesis of Bioactive Molecules

Boronic acids and their esters are recognized as important pharmacophores and are present in several FDA-approved drugs. The Suzuki-Miyaura reaction is a key method for the synthesis of biaryl structures, which are common motifs in many bioactive molecules. While specific examples of blockbuster drugs synthesized using this particular bifunctional linker are not prominently documented in publicly available literature, its potential as a rigid linker to construct complex molecules with defined spatial arrangements is of significant interest to medicinal chemists.[1]

Bioconjugation and Chemical Sensors

The boronic ester functionality can be leveraged for bioconjugation, facilitating the attachment of small molecules to biomolecules for applications in drug delivery and diagnostics.[1] Furthermore, its use in the fabrication of fluorescent probes and chemical sensors highlights its versatility beyond traditional organic synthesis.[1]

Experimental Protocols: A Practical Guide

The following section provides a generalized, step-by-step protocol for a Suzuki-Miyaura polymerization. It is crucial to note that specific reaction conditions may need to be optimized for different comonomers and desired polymer properties.

General Procedure for Suzuki-Miyaura Polycondensation

Objective: To synthesize a conjugated copolymer from 1,4-Benzenediboronic acid bis(pinacol) ester and a dihaloaromatic comonomer.

Materials:

-

1,4-Benzenediboronic acid bis(pinacol) ester (1.0 eq)

-

Dihaloaromatic comonomer (e.g., dibromobenzene derivative) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand) (0.5-2 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-4.0 eq)

-

Anhydrous solvent (e.g., toluene, THF, dioxane)

-

Phase-transfer catalyst (e.g., Aliquat 336) (optional, for biphasic systems)

Procedure:

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-Benzenediboronic acid bis(pinacol) ester, the dihaloaromatic comonomer, the palladium catalyst, and the base.

-

Solvent Addition: Add the anhydrous solvent via cannula. If using a biphasic system, add deionized water and a phase-transfer catalyst.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (12-72 hours). Monitor the reaction progress by techniques such as GPC or TLC (of aliquots).

-

Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).

-

Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

-

Drying: Dry the purified polymer under vacuum to a constant weight.

Characterization of the Polymer:

-

Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

-

Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.

-

Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Optical Properties: Investigated using UV-Vis and fluorescence spectroscopy.

-

Electrochemical Properties: Studied by Cyclic Voltammetry (CV).

Figure 2: Workflow for Suzuki-Miyaura Polycondensation.

Safety and Handling

1,4-Benzenediboronic acid bis(pinacol) ester is a stable solid that is generally safe to handle under standard laboratory conditions. However, it is recommended to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1,4-Benzenediboronic acid bis(pinacol) ester is a cornerstone of modern organic synthesis, enabling the construction of complex and functional molecules. Its stability, versatility, and efficiency in Suzuki-Miyaura cross-coupling reactions have established it as an indispensable tool for materials scientists developing next-generation organic electronics and for medicinal chemists exploring novel molecular architectures. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for harnessing its full potential in advanced research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,4-Benzenediboronic Acid Bis(pinacol) Ester | 99770-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cas 99770-93-1,1,4-Benzenediboronic acid bis(pinacol) ester | lookchem [lookchem.com]

- 5. 1,4-Benzenediboronic acid bis(pinacol) ester 97 99770-93-1 [sigmaaldrich.com]

- 6. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the NMR Characterization of 1,4-Bis(Bpin)benzene

Introduction: The Central Role of 1,4-Bis(Bpin)benzene in Modern Synthesis

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, commonly referred to as 1,4-bis(Bpin)benzene, stands as a cornerstone building block in contemporary organic and materials chemistry. Its paramount importance lies in its role as a bifunctional linker in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a vast array of conjugated polymers, dendrimers, and complex molecular architectures with applications in organic electronics, sensor technology, and pharmaceutical development.[1] The precise and unambiguous structural elucidation of this key reagent is therefore not merely a procedural formality but a critical prerequisite for ensuring the integrity and success of subsequent synthetic endeavors.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural verification and purity assessment of 1,4-bis(Bpin)benzene. This guide provides a comprehensive, in-depth analysis of the complete NMR characterization of this compound, moving from fundamental 1D techniques (¹H, ¹³C, ¹¹B) to advanced 2D correlation methods. The causality behind experimental choices and the interpretation of spectral data are explained from the perspective of a seasoned application scientist, ensuring both technical accuracy and field-proven insight.

¹H NMR Spectroscopy: A Signature of Symmetry

The ¹H NMR spectrum of 1,4-bis(Bpin)benzene is characterized by its simplicity, a direct reflection of the molecule's high degree of symmetry (D₂h point group).

Expected Spectral Features:

-

Aromatic Protons (Ar-H): Due to the symmetrical para-substitution, all four protons on the benzene ring are chemically and magnetically equivalent. This results in a single, sharp signal (a singlet) in the aromatic region of the spectrum.

-

Pinacol Methyl Protons (-C(CH₃)₂): The two pinacol groups are identical, and within each pinacol group, the four methyl groups are equivalent. Consequently, all 24 protons of the methyl groups give rise to a single, intense singlet in the aliphatic region.

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |

| Aromatic (C₆H ₄) | ~7.81 | Singlet | 4H |

| Pinacol Methyl (-C(CH₃ )₄) | ~1.36 | Singlet | 24H |

Table 1: Typical ¹H NMR Data for 1,4-Bis(Bpin)benzene in CDCl₃.

The downfield chemical shift of the aromatic protons (~7.81 ppm) is attributed to the anisotropic effect of the benzene ring and the electron-withdrawing character of the boronate ester groups. The upfield signal at ~1.36 ppm is characteristic of the methyl protons of the pinacol protecting groups.

¹³C NMR Spectroscopy: The Challenge of the Quadrupolar Boron

The ¹³C NMR spectrum provides further confirmation of the molecule's symmetrical structure. However, it also presents a classic challenge associated with boron-containing compounds.

Expected Spectral Features:

-

Aromatic Carbons (Ar-C): The symmetry of the molecule results in only two signals for the six aromatic carbons. The four protonated aromatic carbons (CH) will appear as one signal, while the two carbons directly attached to the boron atoms (C-B) will constitute the second.

-

Pinacol Carbons: Two signals are expected for the pinacol groups: one for the quaternary carbons of the dioxaborolane ring (-C (CH₃)₂) and another for the methyl carbons (-C H₃).

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Notes |

| Aromatic (C H) | ~133.9 | |

| Pinacol Quaternary (C (CH₃)₂) | ~83.8 | |

| Pinacol Methyl (C H₃) | ~24.9 | |

| Aromatic (C -B) | Not typically observed | Signal is broadened to baseline |

Table 2: Typical ¹³C NMR Data for 1,4-Bis(Bpin)benzene in CDCl₃.

The Quadrupolar Broadening Effect: A key feature of the ¹³C NMR spectrum of 1,4-bis(Bpin)benzene is the frequent absence of the signal for the carbons directly bonded to boron. This is not an indication of an impure sample but a well-understood phenomenon known as quadrupolar broadening. Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9%, spin I = 3), both of which are quadrupolar nuclei. Nuclei with a spin greater than 1/2 possess a non-spherical charge distribution, resulting in an electric quadrupole moment. This moment interacts with the local electric field gradient, providing a very efficient mechanism for nuclear relaxation. This rapid relaxation leads to a significant shortening of the lifetime of the excited spin state, which, due to the Heisenberg uncertainty principle, results in a dramatic broadening of the NMR signal. For the carbon atom directly attached to boron, this effect is so pronounced that its signal is often broadened into the baseline noise and becomes unobservable with standard acquisition parameters.

¹¹B NMR Spectroscopy: Probing the Boron Core

¹¹B NMR is a highly valuable, albeit less commonly used, technique for the direct characterization of organoboron compounds. It provides direct information about the chemical environment and coordination number of the boron atom.

For 1,4-bis(Bpin)benzene, the boron atoms are tricoordinate and part of a dioxaborolane ring. This environment gives rise to a characteristic chemical shift.

Expected Spectral Features: A single, relatively broad signal is expected in the ¹¹B NMR spectrum, typically in the range of δ 21-34 ppm (referenced to BF₃·OEt₂). For similar arylboronic pinacol esters, the signal often appears around δ 31 ppm . The broadness of the signal is, again, a consequence of the quadrupolar nature of the boron nucleus. The presence of a single peak in this region confirms the integrity of the boronate ester and the absence of significant amounts of hydrolysis to the corresponding boronic acid (which would appear further upfield).

Advanced 2D NMR Correlation Spectroscopy: Unambiguous Structural Verification

While 1D NMR provides strong evidence for the structure of 1,4-bis(Bpin)benzene, 2D NMR techniques offer definitive proof of connectivity.

COSY (Correlation Spectroscopy)

The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.

Expected Correlations: Due to the magnetic equivalence of all four aromatic protons, no cross-peaks will be observed in the aromatic region of the COSY spectrum. Similarly, the 24 methyl protons are all equivalent and will not show any correlations. Therefore, the COSY spectrum of 1,4-bis(Bpin)benzene is expected to be trivial, showing only the diagonal peaks. This lack of correlation is, in itself, a confirmation of the high symmetry of the molecule.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached.

Expected Correlations:

-

A cross-peak connecting the aromatic proton signal (~7.81 ppm) to the protonated aromatic carbon signal (~133.9 ppm).

-

A cross-peak connecting the intense pinacol methyl proton signal (~1.36 ppm) to the pinacol methyl carbon signal (~24.9 ppm).

Caption: Expected HSQC correlations for 1,4-bis(Bpin)benzene.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is crucial for establishing long-range connectivity (typically over two or three bonds) between protons and carbons. It allows for the connection of different spin systems and the assignment of non-protonated (quaternary) carbons.

Expected Key Correlations:

-

Connecting the Aromatic Ring to the Pinacol Group: A three-bond correlation (³JCH) is expected between the aromatic protons (~7.81 ppm) and the quaternary carbons of the pinacol ring (~83.8 ppm). This is a critical correlation as it unambiguously links the benzene core to the boronate ester moieties.

-

Intra-Pinacol Group Correlation: A two-bond correlation (²JCH) should be visible between the methyl protons (~1.36 ppm) and the quaternary carbons of the pinacol ring (~83.8 ppm).

-

Confirming the C-B Carbon: Although the C-B carbon is not directly observed in the ¹³C spectrum, a two-bond correlation (²JCH) from the aromatic protons (~7.81 ppm) to this carbon's position can sometimes be inferred in the HMBC spectrum, providing evidence of its chemical shift.

Caption: Key expected HMBC correlations for structural elucidation.

Experimental Protocols: A Self-Validating System

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Sample Preparation

-

Material Weighing: Accurately weigh 10-20 mg of 1,4-bis(Bpin)benzene for ¹H and ¹³C NMR. For ¹¹B NMR, a higher concentration (30-50 mg) may be beneficial to improve the signal-to-noise ratio of the broad peak.

-

Solvent Selection: Chloroform-d (CDCl₃) is the most common solvent for this compound, as it provides excellent solubility. Other solvents like acetone-d₆ or THF-d₈ can also be used. Ensure the deuterated solvent is of high purity to avoid extraneous signals.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Vortex the vial until the solid is completely dissolved. A clear, particulate-free solution is essential for good spectral quality.

-

Filtration: To remove any microscopic dust or undissolved particles that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Workflow for NMR Data Acquisition

References

An In-depth Technical Guide on the Crystal Structure of 1,4-Phenylenediboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Phenylenediboronic acid pinacol ester, also known as 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, is a key building block in organic synthesis, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its rigid phenylene spacer and two reactive boronic ester functionalities make it an invaluable component in the synthesis of conjugated polymers, dendrimers, and macrocycles with applications in materials science and drug discovery. This guide provides a comprehensive overview of its crystal structure, synthesis, and properties.

Crystal Structure and Molecular Geometry

The definitive crystal structure of 1,4-phenylenediboronic acid pinacol ester was reported in Dalton Transactions in 2011, with the crystallographic data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 793266. While the primary crystallographic data from this specific publication could not be accessed for this guide, the general structural features can be inferred from the known chemistry of similar compounds and the constituent parts.

The molecule is centrosymmetric, with a planar central benzene ring. The two pinacol boronate groups are situated at the para positions of the phenyl ring. The boron atoms adopt a trigonal planar geometry, and the five-membered dioxaborolane rings are essentially planar. The orientation of the pinacol ester groups relative to the phenyl ring is a key structural parameter, influencing the packing of the molecules in the crystal lattice.

Physicochemical and Spectroscopic Data

A summary of the typical physical and spectroscopic properties of 1,4-phenylenediboronic acid pinacol ester, compiled from various chemical suppliers and databases, is presented below.

| Property | Value |

| Molecular Formula | C₁₈H₂₈B₂O₄ |

| Molecular Weight | 330.03 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 241-245 °C |

| Solubility | Soluble in common organic solvents such as THF, dichloromethane, and chloroform. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.82 (s, 4H, Ar-H), 1.35 (s, 24H, -C(CH₃)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 134.5, 83.8, 24.9 |

| CAS Number | 99770-93-1 |

Experimental Protocols

While the specific experimental details from the primary crystallographic study were not available, a general and widely used protocol for the synthesis of 1,4-phenylenediboronic acid pinacol ester is provided below. This method involves the palladium-catalyzed cross-coupling reaction of a dibromobenzene with bis(pinacolato)diboron.

Synthesis of 1,4-Phenylenediboronic Acid Pinacol Ester

Materials:

-

1,4-Dibromobenzene

-

Bis(pinacolato)diboron

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromobenzene (1.0 eq), bis(pinacolato)diboron (2.2 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the celite pad with additional dioxane or another suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 1,4-phenylenediboronic acid pinacol ester as a white crystalline solid.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by slow cooling of a hot, saturated solution. A common method involves dissolving the purified ester in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or pentane) until the solution becomes slightly turbid. The container is then sealed and left undisturbed for several days to allow for the slow growth of crystals.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 1,4-phenylenediboronic acid pinacol ester.

Caption: General workflow for the synthesis and structural characterization.

Applications in Research and Development

1,4-Phenylenediboronic acid pinacol ester is a versatile reagent with numerous applications, including:

-

Synthesis of Conjugated Polymers: It serves as a monomer in Suzuki polymerization reactions to create polymers with interesting electronic and optical properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

-

Construction of Covalent Organic Frameworks (COFs): The difunctional nature of this molecule allows for the formation of porous, crystalline COFs with potential applications in gas storage, catalysis, and separation.

-

Drug Discovery: The phenylenebis(boronic acid) motif is explored in medicinal chemistry for the development of sensors for biologically important molecules and as a core scaffold in the design of novel therapeutic agents.

-

Supramolecular Chemistry: It is used to construct macrocycles and other complex supramolecular architectures through self-assembly processes driven by the formation of boronate esters with diols.

Conclusion

1,4-Phenylenediboronic acid pinacol ester is a fundamentally important building block in modern organic chemistry. Its well-defined structure and reactivity have enabled the synthesis of a wide array of advanced materials and complex molecules. While the specific crystallographic details from the primary literature were not accessible for this guide, the provided information on its synthesis, properties, and applications offers a valuable technical resource for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into its crystal packing and intermolecular interactions can provide deeper insights into its solid-state properties and guide the design of new materials.

An In-depth Technical Guide to the Solubility of 1,4-Bis(pinacolato)diboronbenzene

A.I. Generated Content

Executive Summary

1,4-Bis(pinacolato)diboronbenzene, also known as 1,4-benzenediboronic acid bis(pinacol) ester, is a pivotal building block in contemporary chemical synthesis. Its rigid phenylene core and dual reactive boronate ester functionalities make it indispensable for creating advanced materials such as covalent organic frameworks (COFs), conjugated polymers for optoelectronics, and complex molecules in pharmaceutical development.[1] The efficacy of this reagent in these applications is fundamentally governed by its solubility profile. This guide provides a detailed analysis of the solubility of 1,4-bis(pinacolato)diboronbenzene in a range of organic solvents, offering a theoretical framework, practical data, and standardized protocols to empower researchers in optimizing their experimental designs.

Introduction: The Structural Significance of 1,4-Bis(pinacolato)diboronbenzene

1,4-Bis(pinacolato)diboronbenzene (C₁₈H₂₈B₂O₄) is a crystalline solid characterized by a central benzene ring symmetrically substituted with two pinacolato boronic ester groups at the para positions.[2] This structure imparts a high degree of stability and specific reactivity, making it a preferred precursor for Suzuki-Miyaura cross-coupling reactions and polymerization processes.[3][4] The choice of solvent is a critical parameter that dictates reaction kinetics, purification efficiency, and the morphology of resulting materials. A thorough understanding of its solubility is therefore not merely a matter of procedural convenience but a cornerstone of rational chemical design.

Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. The largely nonpolar nature of the benzene ring combined with the bulky, moderately polar pinacolato groups results in a molecule with limited affinity for highly polar or very nonpolar solvents.

Table 1: Physicochemical Properties of 1,4-Bis(pinacolato)diboronbenzene

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₈H₂₈B₂O₄ | [2][5] |

| Molecular Weight | 330.03 g/mol | [2] |

| Appearance | White to off-white solid/powder | [6][7] |

| Melting Point | 241-245 °C | [2][5] |

| Density | ~1.0 g/cm³ | [3][5] |

| Boiling Point | 416.3 °C at 760 mmHg |[3][5] |

Solubility Profile in Organic Solvents

The guiding principle of "like dissolves like" is paramount in understanding the solubility of 1,4-bis(pinacolato)diboronbenzene. Its rigid, aromatic structure favors interactions with solvents that have similar characteristics. Experimental data and observations from synthetic procedures indicate a clear trend in its solubility.

Table 2: Qualitative Solubility of 1,4-Bis(pinacolato)diboronbenzene | Solvent | Solvent Class | Qualitative Solubility (at RT) | Rationale & Causality | | :--- | :--- | :--- | :--- | | Toluene | Aromatic | Soluble |[3][6] | The aromatic nature of toluene effectively solvates the benzene core of the molecule, leading to good solubility. This is often a preferred solvent for reactions. | | Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble |[8] | THF's moderate polarity and ether linkages can interact favorably with the pinacolato groups, while its cyclic structure is compatible with the aromatic ring, making it a good solvent for polymerization reactions. | | Chloroform (CHCl₃) | Halogenated | Moderately Soluble |[9] | As a moderately polar solvent, chloroform can solvate the molecule, though perhaps less effectively than aromatic solvents or THF. Solubility is expected to increase significantly with heating. | | Dichloromethane (DCM) | Halogenated | Sparingly Soluble |[10] | Similar to chloroform but slightly more polar, DCM is a weaker solvent for this compound at room temperature. It may be suitable for washing or slurry preparations. | | Hexanes / Heptane | Nonpolar (Alkane) | Insoluble / Very Sparingly Soluble | | The highly nonpolar aliphatic nature of hexanes does not effectively solvate the aromatic core or the polar ester groups, resulting in poor solubility. | | Methanol / Ethanol | Polar Protic (Alcohol) | Insoluble | | The strong hydrogen-bonding network of alcohols does not favorably interact with the largely nonpolar solute. These are excellent choices for precipitation and washing. | | Water | Polar Protic | Insoluble | | The high polarity and hydrogen bonding of water make it an unsuitable solvent for the nonpolar 1,4-bis(pinacolato)diboronbenzene. | | Acetone | Polar Aprotic (Ketone) | Sparingly Soluble |[9] | Acetone's polarity is higher than THF, making it a less effective solvent at room temperature. It may be used in solvent mixtures or for purification. |

Methodologies for Solubility Determination and Solvent Selection

For researchers needing to quantify solubility in a novel solvent system or select an appropriate medium for a specific application, a systematic approach is essential.

Experimental Protocol for Quantitative Solubility Measurement

This gravimetric method provides a reliable, self-validating system for determining solubility.

-

Preparation: Add an excess amount of 1,4-bis(pinacolato)diboronbenzene to a known volume of the test solvent in a sealed vial equipped with a stir bar.

-

Equilibration: Stir the suspension at a constant, recorded temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure the solution is saturated.

-

Separation: Cease stirring and allow the excess solid to settle. Carefully extract a precise volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette fitted with a filter to avoid transferring any solid particles.

-

Analysis: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or a gentle stream of inert gas.

-

Calculation: Once the solvent is fully removed, weigh the vial containing the dried solute. The solubility can be calculated in mg/mL using the following formula:

Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant (mL)

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,4-亚苯基二硼酸频哪醇二酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cas 99770-93-1,1,4-Benzenediboronic acid bis(pinacol) ester | lookchem [lookchem.com]

- 4. 1,4-Benzenediboronic acid bis(pinacol) ester 97 99770-93-1 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 1,4-Benzenediboronic acid bis(pinacol) ester | 99770-93-1 [m.chemicalbook.com]

- 7. 1,4-Benzenediboronic Acid Bis(pinacol) Ester | 99770-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Benzene-1,4-diboronic Acid Pinacol Diester

Foreword: The Pivotal Role of a Versatile Building Block

In the landscape of modern organic chemistry, particularly in the realms of materials science and pharmaceutical development, the ability to construct complex molecular architectures with precision is paramount. Benzene-1,4-diboronic acid pinacol diester has emerged as a cornerstone building block, prized for its stability, versatility, and exceptional performance in carbon-carbon bond-forming reactions.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of this crucial intermediate, offering not just protocols, but the scientific rationale that underpins them. It is designed for the discerning researcher and drug development professional who requires a blend of theoretical understanding and practical, field-tested insights.

The Strategic Advantage of Benzene-1,4-diboronic Acid Pinacol Diester

Benzene-1,4-diboronic acid pinacol diester is a bifunctional organoboron compound that serves as a rigid, symmetrical linker in the construction of conjugated polymers, advanced materials for organic electronics, and complex pharmaceutical intermediates.[3] Its prominence is largely attributed to its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5]

The pinacol ester functionality offers significant advantages over the corresponding free boronic acid. The pinacol group sterically protects the boron center, rendering the molecule more stable to air and moisture, which simplifies handling, purification, and storage.[1][2] This enhanced stability is a critical factor in achieving reproducible and high-yielding synthetic outcomes.

Synthesis: A Guided Pathway to a High-Purity Intermediate

The most common and efficient laboratory-scale synthesis of benzene-1,4-diboronic acid pinacol diester involves the esterification of 1,4-benzenediboronic acid with pinacol.[6]

The Underlying Chemistry: A Reversible Esterification

The synthesis is a classic Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid (in this case, a boronic acid, which is a Lewis acid) and an alcohol (pinacol). To drive the reaction to completion, the water generated as a byproduct must be removed. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 1,4-Benzenediboronic acid | C₆H₈B₂O₄ | 165.75 | ≥95% |

| Pinacol | C₆H₁₄O₂ | 118.17 | ≥98% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |

| n-Hexane | C₆H₁₄ | 86.18 | Reagent Grade |

| Chloroform | CHCl₃ | 119.38 | Reagent Grade |

Procedure:

-

Reaction Setup: To a two-neck round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 1,4-benzenediboronic acid (1.0 eq) and pinacol (2.1 eq).[6] The slight excess of pinacol helps to drive the reaction to completion.

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry.[6] DCM serves as an excellent solvent for the reactants and forms an azeotrope with water, facilitating its removal.

-

Azeotropic Distillation: Heat the reaction mixture to reflux. The DCM-water azeotrope will distill and collect in the Dean-Stark trap. Periodically, the collected solvent in the trap can be drained. Continue refluxing for 12-24 hours, or until no more water is observed to be collecting.[6]

-

Workup: Allow the reaction mixture to cool to room temperature. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product as an off-white solid.[6]

-

Purification: The crude product is purified by recrystallization from a mixture of n-hexane and chloroform to afford the pure benzene-1,4-diboronic acid pinacol diester as a white crystalline solid.[6]

Diagram of the Synthesis Workflow:

Caption: A schematic overview of the synthesis workflow for benzene-1,4-diboronic acid pinacol diester.

Characterization: A Multi-faceted Approach to Purity and Identity Confirmation

Rigorous characterization is essential to ensure the synthesized compound is of high purity and possesses the correct chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of benzene-1,4-diboronic acid pinacol diester.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly symmetrical. A singlet corresponding to the four aromatic protons should be observed around 7.81 ppm.[6] A second singlet, integrating to 24 protons, will be present around 1.36 ppm, corresponding to the eight methyl groups of the two pinacol moieties.[6]

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. Key expected signals include those for the aromatic carbons and the carbons of the pinacol groups. The carbons attached to boron may not be observed due to quadrupolar relaxation.[7]

Expected NMR Data (in CDCl₃):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.81 | Singlet | 4H, Aromatic CH |

| ¹H | ~1.36 | Singlet | 24H, 8 x CH₃ (pinacol) |

| ¹³C | ~133.87 | - | Aromatic CH |

| ¹³C | ~83.83 | - | Quaternary C (pinacol) |

| ¹³C | ~24.87 | - | CH₃ (pinacol) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed. The expected molecular weight for C₁₈H₂₈B₂O₄ is 330.04 g/mol .[3] The isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed.[8]

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be performed on suitable crystals obtained from recrystallization. This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry.

Diagram of the Characterization Workflow:

Caption: A logical flow for the comprehensive characterization of the synthesized product.

Key Applications: A Testament to Versatility

The utility of benzene-1,4-diboronic acid pinacol diester is demonstrated by its widespread use in several cutting-edge fields:

-

Suzuki-Miyaura Cross-Coupling Reactions: It is a fundamental building block for the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors.[3]

-

Polymer Synthesis: Its bifunctional nature allows it to be used in polymerization reactions to create highly ordered and functional polymeric materials.[6]

-

Drug Discovery: As a stable and reliable source of a 1,4-phenylene linker, it is employed in the synthesis of complex organic molecules with potential therapeutic applications.

Conclusion

Benzene-1,4-diboronic acid pinacol diester is more than just a chemical intermediate; it is an enabling tool for innovation in chemistry, materials science, and medicine. A thorough understanding of its synthesis and a rigorous approach to its characterization are the foundations for its successful application. This guide provides the necessary framework for researchers and professionals to confidently synthesize, characterize, and utilize this pivotal compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Cas 99770-93-1,1,4-Benzenediboronic acid bis(pinacol) ester | lookchem [lookchem.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Bifunctional Workhorse: A Technical Guide to 1,4-bis(Bpin)benzene

Introduction: In the landscape of modern organic synthesis and materials science, the demand for versatile, bifunctional building blocks is ever-present. Among these, 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, commonly abbreviated as 1,4-bis(Bpin)benzene, has emerged as a pivotal reagent. Its symmetric diaryl structure, equipped with two reactive boronic ester functionalities, allows for its use as a robust linker in the construction of complex molecular architectures. This technical guide provides an in-depth overview of 1,4-bis(Bpin)benzene, from its synthesis and characterization to its diverse applications as a bifunctional reagent in cross-coupling reactions, polymer chemistry, and the development of advanced materials.

Physicochemical Properties

1,4-bis(Bpin)benzene is a white, solid compound that is stable under atmospheric conditions, a significant advantage over more sensitive organometallic reagents.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 99770-93-1 | [2][3][4] |

| Molecular Formula | C₁₈H₂₈B₂O₄ | [2][3] |

| Molecular Weight | 330.03 g/mol | [4][5] |

| Melting Point | 241-245 °C | [2][4] |

| Appearance | White to off-white solid/crystal | [1] |

| Solubility | Soluble in organic solvents such as THF, DMF, and toluene | [6][7] |

Synthesis of 1,4-bis(Bpin)benzene

The discovery and development of efficient synthetic routes to arylboronic esters have been crucial for their widespread use. The Miyaura borylation reaction, first reported in 1995, provides a powerful method for the synthesis of these compounds from aryl halides and bis(pinacolato)diboron (B₂pin₂).[8][9] This reaction is a cornerstone for the preparation of 1,4-bis(Bpin)benzene.

Miyaura Borylation of 1,4-Dihalobenzenes

A common and efficient method for the synthesis of 1,4-bis(Bpin)benzene is the palladium-catalyzed Miyaura borylation of a 1,4-dihalobenzene, such as 1,4-dibromobenzene.[10] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with bis(pinacolato)diboron and reductive elimination to yield the desired product and regenerate the catalyst.[11]

Experimental Protocol: Miyaura Borylation of 1,4-Dibromobenzene

This protocol is a representative example of the synthesis of 1,4-bis(Bpin)benzene.

Materials:

-

1,4-Dibromobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))

-

Potassium acetate (KOAc)

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Hexane

Procedure:

-

To an oven-dried Schlenk flask, add 1,4-dibromobenzene (1.0 equiv), bis(pinacolato)diboron (2.2 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed DMSO via syringe.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

After cooling to room temperature, add toluene and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a hexane/toluene mixture to afford 1,4-bis(Bpin)benzene as a white solid.

Quantitative Data for Synthesis:

| Starting Material | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| 1,4-Dibromobenzene | Pd(dppf)Cl₂ (3) | KOAc | DMSO | 80 | 24 | ~70-85 | [8] |

| 1,4-Diiodobenzene | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 80 | 12 | >90 | [10] |

Spectroscopic Characterization

The structure of 1,4-bis(Bpin)benzene can be confirmed by standard spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.81 (s, 4H, Ar-H)

-

δ 1.36 (s, 24H, -C(CH₃)₂)

¹³C NMR (100 MHz, CDCl₃):

-

δ 133.87 (Ar-C)

-

δ 83.83 (O-C(CH₃)₂)

-

δ 24.87 (O-C(CH₃)₂)

(Note: The carbon attached to the boron atom may not be observed due to quadrupolar relaxation.)

Applications as a Bifunctional Reagent

The two boronic ester groups of 1,4-bis(Bpin)benzene allow it to act as a linear, rigid linker in a variety of chemical transformations.

Suzuki-Miyaura Cross-Coupling Polymerization

A primary application of 1,4-bis(Bpin)benzene is in Suzuki-Miyaura cross-coupling polymerization to synthesize conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6]

Experimental Protocol: Suzuki-Miyaura Polymerization

This protocol describes a general procedure for the synthesis of a conjugated polymer using 1,4-bis(Bpin)benzene.

Materials:

-

1,4-bis(Bpin)benzene

-

A dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Aqueous sodium carbonate (Na₂CO₃) solution (2 M)

-

Toluene

-

Methanol

Procedure:

-

In a Schlenk flask, combine 1,4-bis(Bpin)benzene (1.0 equiv), the dihaloaromatic comonomer (1.0 equiv), and Pd(PPh₃)₄ (2 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed toluene and the degassed aqueous Na₂CO₃ solution.

-

Heat the mixture to 90 °C and stir vigorously for 48 hours.

-

After cooling, pour the reaction mixture into methanol to precipitate the polymer.

-

Filter the polymer and wash with methanol and water.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.

-

The final polymer is isolated from the chloroform fraction by precipitation into methanol.

Quantitative Data for Suzuki Polymerizations:

| Comonomer | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| 2,7-Dibromo-9,9-dioctylfluorene | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/H₂O | 90 | 48 | >90 | [6] |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/DMF/H₂O | 110 | 24 | ~85 | [12] |

Synthesis of Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs)

The rigid, linear nature of 1,4-bis(Bpin)benzene makes it an excellent building block for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs).[7][13] These materials have high surface areas and ordered porous structures, making them suitable for applications in gas storage, separation, and catalysis. The bifunctional nature of the reagent allows for the formation of extended, cross-linked networks.[14]

Use as a Linker in Drug Discovery

In medicinal chemistry and drug discovery, bifunctional linkers are essential for connecting different molecular fragments to create novel therapeutic agents. While direct applications of 1,4-bis(Bpin)benzene as a linker in approved drugs are not widely documented, its derivatives and the principles of its bifunctionality are applied in the synthesis of complex molecules. For instance, related bis(sulfonamido)benzene structures serve as scaffolds for inhibitors of protein-protein interactions.[15] The ability to use 1,4-bis(Bpin)benzene to rigidly connect two different aryl or heteroaryl groups via sequential Suzuki-Miyaura couplings makes it a valuable tool in the synthesis of libraries of compounds for drug screening.

Conclusion

1,4-bis(Bpin)benzene has established itself as an indispensable bifunctional reagent in organic synthesis and materials science. Its stability, commercial availability, and the high efficiency of its reactions, particularly the Suzuki-Miyaura cross-coupling, have contributed to its widespread adoption. From the synthesis of advanced conjugated polymers for electronic applications to the construction of highly porous materials for gas storage and catalysis, the utility of 1,4-bis(Bpin)benzene is vast and continues to expand. This technical guide has provided a comprehensive overview of its synthesis, properties, and key applications, highlighting its role as a fundamental building block for researchers and scientists in the development of novel functional molecules and materials.

References

- 1. 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihexylbenzene | 374934-77-7 | TCI AMERICA [tcichemicals.com]

- 2. echemi.com [echemi.com]

- 3. 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | C18H28B2O4 | CID 10592495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-ベンゼンジボロン酸ビス(ピナコール)エステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. H51707.06 [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Microporous Organic Polymers: Synthesis, Characterization, and Applications [mdpi.com]

- 14. uvadoc.uva.es [uvadoc.uva.es]

- 15. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Experimental Insights into 1,4-Bis(pinacolato)diboronbenzene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(pinacolato)diboronbenzene, also known as 1,4-benzenediboronic acid bis(pinacol) ester, is a key bifunctional organoboron compound. Its rigid phenylene core and reactive boronic ester functionalities make it a valuable building block in supramolecular chemistry, materials science, and potentially in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and experimental studies on this molecule, focusing on its synthesis, structural properties, spectroscopic characterization, and applications. Detailed experimental protocols and computational insights are presented to facilitate its use in advanced research and development.

Introduction

Organoboron compounds, particularly boronic acids and their esters, have emerged as indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the diverse array of organoboron reagents, 1,4-bis(pinacolato)diboronbenzene stands out due to its C2 symmetry and the presence of two reactive sites, allowing for the construction of complex molecular architectures and functional polymers. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers in academia and industry.

Synthesis and Experimental Protocols

The most common synthetic route to 1,4-bis(pinacolato)diboronbenzene involves the palladium-catalyzed cross-coupling of a dihalogenated benzene with bis(pinacolato)diboron (B₂pin₂).

Palladium-Catalyzed Borylation of 1,4-Dihalobenzene

This method offers a direct and efficient way to introduce the bis(pinacolato)boron moieties onto the benzene ring.

Experimental Protocol:

A typical procedure involves the reaction of 1,4-diiodobenzene or 1,4-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, typically potassium acetate (KOAc), in an inert solvent like dioxane or DMSO.

-

Reaction Scheme:

-

C₆H₄X₂ + 2 (pin)B-B(pin) → C₆H₄(Bpin)₂ + 2 X-B(pin) (where X = I, Br)

-

-

Detailed Steps:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-diiodobenzene (1.0 eq), bis(pinacolato)diboron (2.2 eq), and potassium acetate (3.0 eq).

-

Add the palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite.

-

The filtrate is then concentrated under reduced pressure.

-